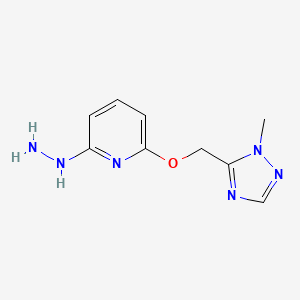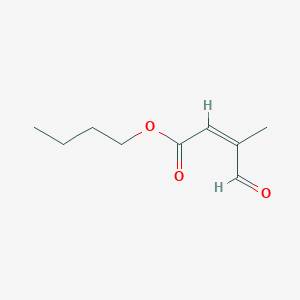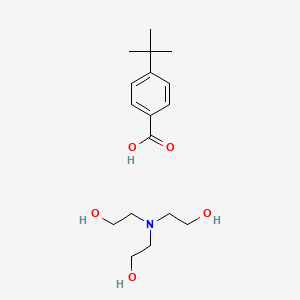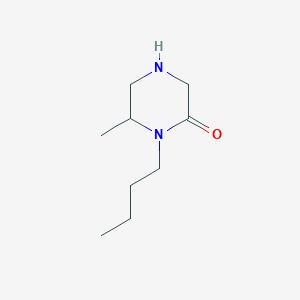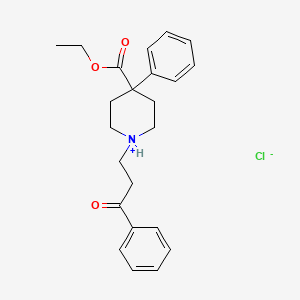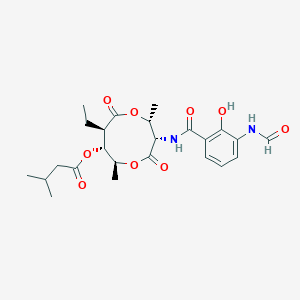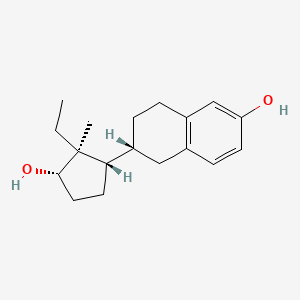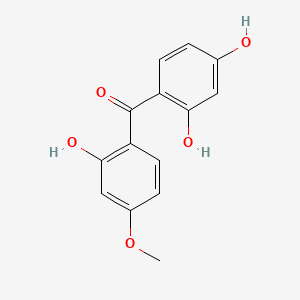
2,2',4-Trihydroxy-4'-methoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4-Trihydroxy-4’-methoxybenzophenone is an organic compound with the molecular formula C14H12O5. It is a white crystalline powder with a faint aromatic odor. This compound is known for its stability and solubility in various organic solvents such as alcohols, ethers, and ketones. It exhibits excellent antioxidant and ultraviolet (UV) absorption properties, making it valuable in various applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves the condensation reaction between 2,4-dimethoxyphenol and phenol under alkaline conditions . The reaction typically proceeds as follows:
Reactants: 2,4-Dimethoxyphenol and phenol.
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is heated to around 60-80°C for several hours.
Industrial Production Methods
In industrial settings, the production of 2,2’,4-Trihydroxy-4’-methoxybenzophenone can be scaled up using similar reaction conditions. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
化学反応の分析
Types of Reactions
2,2’,4-Trihydroxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,2’,4-Trihydroxy-4’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a UV absorber in various chemical formulations to protect against UV radiation.
Biology: The compound exhibits neurotrophic activity, promoting neurite outgrowth in PC-12 cells.
作用機序
The mechanism of action of 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves its ability to absorb UV radiation and convert it into less harmful energy forms, thereby protecting the skin and other materials from UV damage. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress . The compound’s neurotrophic activity is attributed to its interaction with specific molecular targets and pathways involved in neurite outgrowth .
類似化合物との比較
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Another UV absorber with similar properties but different molecular structure.
2-Hydroxy-4-methoxybenzophenone: Commonly used in sunscreens and cosmetic products.
2,3,4’-Trihydroxy-4-methoxybenzophenone: Exhibits similar antioxidant and UV absorption properties.
Uniqueness
2,2’,4-Trihydroxy-4’-methoxybenzophenone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to promote neurite outgrowth and inhibit specific enzymes sets it apart from other similar compounds .
特性
CAS番号 |
7392-62-3 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
(2,4-dihydroxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-9-3-5-11(13(17)7-9)14(18)10-4-2-8(15)6-12(10)16/h2-7,15-17H,1H3 |
InChIキー |
YLQYOUPUVFQNLO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


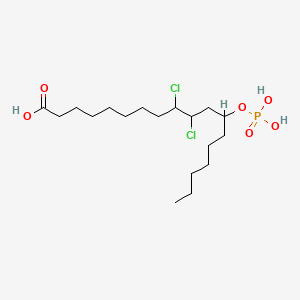

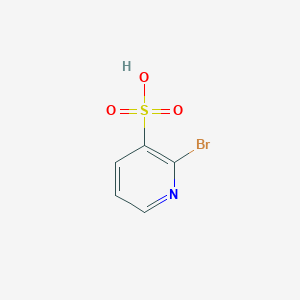
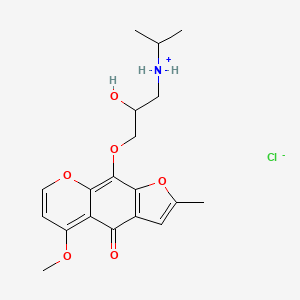
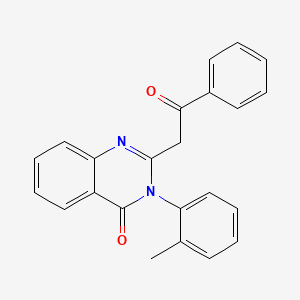
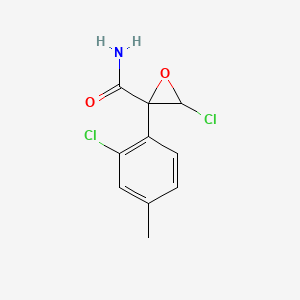
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
